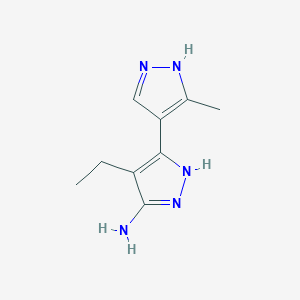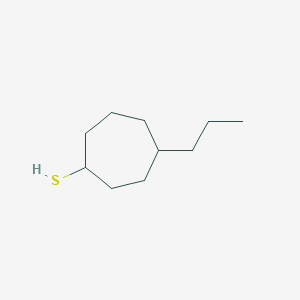
4-Propylcycloheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylcycloheptane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a seven-membered cycloalkane ring with a propyl group attached to the fourth carbon and a thiol group attached to the first carbon. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcycloheptane-1-thiol can be achieved through several methods:
Via Isothiouronium Salts: This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol.
Catalytic Preparation Using Hydrogen Sulfide: This method uses hydrogen sulfide gas in the presence of a catalyst to convert an appropriate precursor into the thiol.
Using Thiolacetic Acid/Thioacetates: This involves the reaction of a thioacetate with a base to generate the thiol.
Industrial Production Methods
Industrial production of thiols often involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propylcycloheptane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
4-Propylcycloheptane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive thiol group.
Industry: Utilized in the production of polymers, coatings, and adhesives through thiol-based reactions.
Mechanism of Action
The mechanism of action of 4-Propylcycloheptane-1-thiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in nucleophilic attacks, and act as a reducing agent. These reactions are crucial in biological systems for maintaining redox balance and facilitating protein folding .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: A six-membered ring thiol with similar reactivity but different ring strain and steric properties.
Cyclooctane-1-thiol: An eight-membered ring thiol with lower ring strain but higher steric hindrance compared to 4-Propylcycloheptane-1-thiol.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and steric hindrance. The presence of the propyl group also adds to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H20S |
|---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-propylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3 |
InChI Key |
KALXBVCCFWLFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
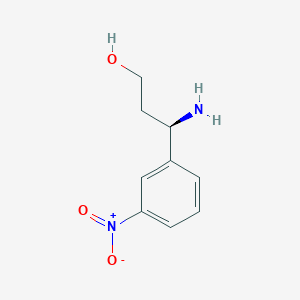

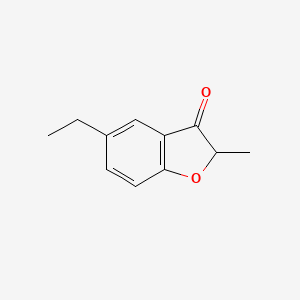
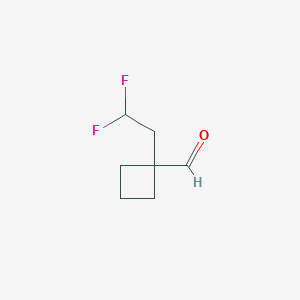
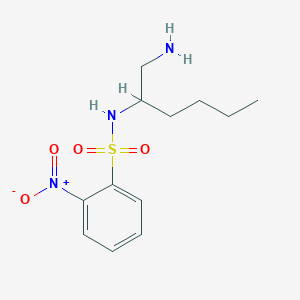

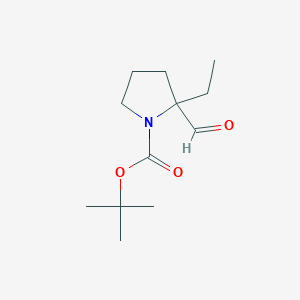
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
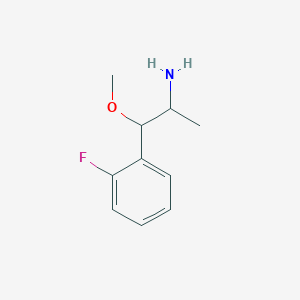
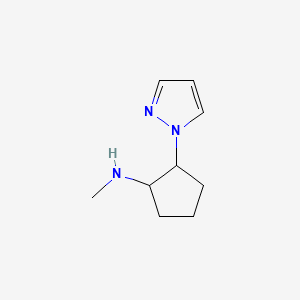
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
